molecular formula C26H31N3O3S B2880021 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)naphthalene-2-sulfonamide CAS No. 946342-65-0

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)naphthalene-2-sulfonamide

Cat. No. B2880021
CAS RN: 946342-65-0
M. Wt: 465.61
InChI Key: MLWHEWFOHSQMPF-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.61. The purity is usually 95%.
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Scientific Research Applications

Tetrahydroisoquinolines (THIQs), including 1-methyl-1,2,3,4-tetrahydroisoquinoline, are recognized as 'privileged scaffolds' in nature. Initially associated with neurotoxicity, this class of compounds later gained attention for its potential in preventing Parkinsonism in mammals. THIQ derivatives have been explored for various therapeutic applications, notably in cancer treatment. The FDA approval of trabectedin, a compound based on this scaffold, for treating soft tissue sarcomas underscores its significance in anticancer drug discovery. These derivatives also hold promise for infectious diseases like malaria, tuberculosis, HIV, and more, suggesting a broad scope for future drug development (Singh & Shah, 2017).

Naphthoquinones in Organic Synthesis

Naphthoquinones, particularly 1,2-naphthoquinone-4-sulfonic acid salts, play a vital role in organic synthesis. These compounds have been pivotal in developing various drugs currently on the pharmaceutical market. Their significance extends beyond drug synthesis to serving as analytical reagents for determining drugs containing primary and secondary amino groups. This underlines the utility of naphthoquinone derivatives in both synthesis and analytical applications (Ribeiro et al., 2022).

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, known for their bacteriostatic properties, are crucial in treating bacterial infections. Recent studies have expanded their application to include treatment for various conditions like cancer, glaucoma, and Alzheimer's disease. The exploration of sulfonamide inhibitors from 2013 to the present has led to significant advancements in understanding their potential as novel drugs for a wide range of therapeutic activities. This highlights the continued importance of sulfonamides in drug discovery and development (Gulcin & Taslimi, 2018).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-28-12-4-7-22-17-23(9-11-25(22)28)26(29-13-15-32-16-14-29)19-27-33(30,31)24-10-8-20-5-2-3-6-21(20)18-24/h2-3,5-6,8-11,17-18,26-27H,4,7,12-16,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHEWFOHSQMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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